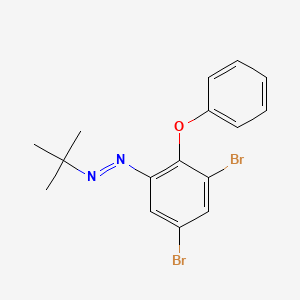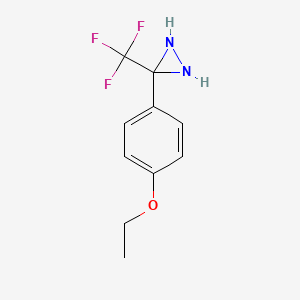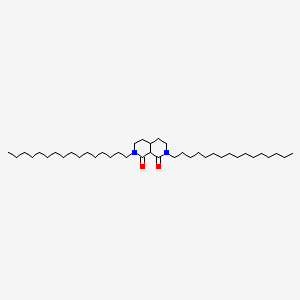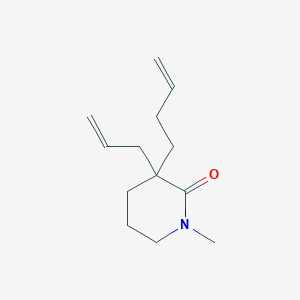
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid is a chemical compound that features a tert-butylamino group, a hydroxy group, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of tert-butylamine with a suitable precursor that contains the hydroxypropane and sulfonic acid groups. One common method involves the use of tert-butylamine, 2-hydroxypropane-1-sulfonic acid, and appropriate catalysts under controlled conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound with high yield and purity. The use of flow microreactor systems also enhances the safety and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The hydroxy and sulfonic acid groups may also play roles in the compound’s reactivity and binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylamine: A simpler compound with a similar tert-butylamino group but lacking the hydroxy and sulfonic acid groups.
2-Hydroxypropane-1-sulfonic acid: Contains the hydroxy and sulfonic acid groups but lacks the tert-butylamino group.
N-(tert-Butyl)-2-hydroxypropane-1-sulfonamide: A related compound with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The presence of the tert-butylamino group, hydroxy group, and sulfonic acid group allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
906073-16-3 |
|---|---|
Molekularformel |
C7H17NO4S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
3-(tert-butylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO4S/c1-7(2,3)8-4-6(9)5-13(10,11)12/h6,8-9H,4-5H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
STSFHHRETQFQOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(CS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)


![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)

![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)

![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)


